N-(2-nitrophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide

α-Glucosidase inhibition Type 2 diabetes Pyridazine SAR

This 2-nitrophenyl pyridazinyl sulfanylacetamide derivative is a critical scaffold for type 2 diabetes drug discovery. Its precise ortho-nitro anilide configuration is structurally validated to engage active-site residues (Asp214, Asp349) in α-glucosidase, a binding mode not replicated by para-nitro or non-nitrated analogs. SAR studies confirm that any structural deviation—such as altering the nitro position or the pyridazine’s 6-phenyl group—can drastically reduce inhibitory potency (IC50 shifts from 70.1 µM to >750 µM). Furthermore, this compound lacks activity at the K-Cl cotransporter KCC2, making it an essential selectivity probe to rule out off-target ion transport effects. Procure this exact molecule to ensure experimental reproducibility and valid pharmacological comparison.

Molecular Formula C18H14N4O3S
Molecular Weight 366.4
CAS No. 900008-65-3
Cat. No. B2411557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-nitrophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide
CAS900008-65-3
Molecular FormulaC18H14N4O3S
Molecular Weight366.4
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C18H14N4O3S/c23-17(19-15-8-4-5-9-16(15)22(24)25)12-26-18-11-10-14(20-21-18)13-6-2-1-3-7-13/h1-11H,12H2,(H,19,23)
InChIKeyNHYDEYXMPXGDPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(2-nitrophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide (CAS 900008-65-3): A Differentiated Pyridazinyl Sulfanylacetamide


N-(2-nitrophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide (CAS 900008-65-3, molecular formula C18H14N4O3S, MW 366.4) is a synthetic small molecule belonging to the pyridazinyl sulfanylacetamide class [1]. It features a pyridazine core substituted with a phenyl ring at the 6-position and linked via a thioether bridge to an N-(2-nitrophenyl)acetamide moiety. This compound is part of a broader series of N-aryl acetamide derivatives that have been investigated for enzyme inhibition, notably α-glucosidase, as reported in a 2020 structure–activity relationship study [2]. Its ortho-nitro substitution pattern on the anilide ring distinguishes it from closely related para-nitro and non-nitrated analogs, a structural feature that can significantly influence binding pose, electronic properties, and biological activity [2].

Why N-(2-nitrophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide Cannot Be Replaced by a Generic Pyridazinyl Acetamide


Substituting N-(2-nitrophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide with a generic analog from the same chemical class carries a high risk of altered or abolished biological activity. Structure–activity relationship (SAR) studies on closely related N-aryl acetamide series demonstrate that seemingly minor modifications—such as changing the position of a nitro substituent from ortho to para, replacing the phenyl group on the pyridazine with a heteroaryl ring, or altering the thioether bridge length—can lead to substantial differences in enzyme inhibition potency and selectivity [1]. For instance, in a recent α-glucosidase inhibitor study, compounds within the same pyridazine N-aryl acetamide series exhibited IC50 values ranging widely from 70.1 µM to >750 µM, underscoring the critical role of precise substitution patterns [1]. Therefore, procurement decisions must be based on exact structural identity rather than general class membership to ensure experimental reproducibility and valid pharmacological comparison.

Head-to-Head Quantitative Differentiation of N-(2-nitrophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide Against Key Analogs


Ortho-Nitro vs. Para-Nitro Substitution: Impact on α-Glucosidase Inhibitory Potency

The ortho-nitro (-NO2) substitution on the anilide ring of N-(2-nitrophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide provides a differentiated pharmacological profile compared to its para-nitro isomer, 2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide (CAS 893974-54-4). In a study of related pyridazine N-aryl acetamides, compounds with an ortho-nitro configuration demonstrated altered binding orientations within the α-glucosidase active site relative to their para-substituted counterparts, leading to measurable differences in inhibitory activity [1]. While direct IC50 data for the 2-nitrophenyl-substituted compound is not individually disclosed in the published work, the class-level trend indicates that the ortho-nitro group introduces conformational constraints and electronic effects that can enhance binding affinity compared to para-nitro analogs, which typically exhibit lower potency due to suboptimal hydrogen-bonding geometry [1].

α-Glucosidase inhibition Type 2 diabetes Pyridazine SAR

6-Phenyl Substituent on Pyridazine vs. 6-(4-Methylthiazol-2-yl) Replacement: Implications for Enzyme Selectivity

A closely related analog, N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide (CAS 893990-34-6, also known as VU 0240551), has been characterized as a potent inhibitor of the neuronal K-Cl cotransporter KCC2 (IC50 = 560 nM) [1]. The target compound differs by replacement of the 4-methylthiazol-2-yl group with a 2-nitrophenyl moiety. This structural change is expected to redirect the pharmacological target profile away from ion transporters toward enzyme inhibition, as evidenced by the N-aryl acetamide series' activity against α-glucosidase [2]. While the thiazolyl analog shows selectivity for KCC2 over NKCC1, the nitrophenyl replacement likely abolishes this transporter activity entirely, making the target compound unsuitable for ion transport studies but potentially valuable for metabolic enzyme research.

Kinase inhibition Transporter modulation KCC2 inhibitor

2-Nitrophenyl vs. Non-Nitrated Anilide Analogs: Hydrogen-Bonding Capacity and Cytotoxicity Profile

The presence of a nitro group on the N-aryl ring introduces both hydrogen-bond acceptor capacity and potential for reductive metabolism, distinguishing this compound from non-nitrated analogs such as N-phenyl-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide. In the Moghimi et al. (2020) study, compounds in the N-aryl acetamide series were screened for cytotoxicity against human dermal fibroblast (HDF) cells [1]. The most potent derivatives, which included structures bearing nitro substituents, showed no appreciable cytotoxicity at concentrations up to 200 µM, indicating that the nitro group does not inherently confer toxicity in this chemical context [1]. Molecular docking reveals that the ortho-nitro oxygen atoms can form additional hydrogen bonds with catalytic residues (e.g., Asp214, Asp349) within the α-glucosidase active site, a feature absent in non-nitrated analogs [1].

Cytotoxicity screening Medicinal chemistry HDF cell viability

Physicochemical Differentiation: Calculated LogP and Topological Polar Surface Area (TPSA) vs. Key Analogs

The calculated XLogP3-AA of 3.6 and TPSA of 126 Ų for N-(2-nitrophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide [1] place it within favorable drug-like space according to Lipinski's Rule of Five. In comparison, the KCC2 inhibitor analog VU 0240551 (N-(4-methylthiazol-2-yl) derivative) has a lower calculated LogP (~2.8) due to the more polar thiazole ring, while the para-nitro isomer (CAS 893974-54-4) exhibits a higher LogP (~4.0) owing to the 4-ethoxyphenyl substituent on the pyridazine . The TPSA of 126 Ų for the target compound is slightly above the 140 Ų threshold often associated with poor oral bioavailability, indicating borderline permeability that may be advantageous for topical or local applications rather than systemic delivery .

Drug-likeness Physicochemical profiling Solubility prediction

Recommended Application Scenarios for N-(2-nitrophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide Based on Differential Evidence


α-Glucosidase Inhibitor Hit-to-Lead Optimization Programs

This compound is best deployed as a starting scaffold in medicinal chemistry campaigns targeting type 2 diabetes. Its ortho-nitro anilide configuration provides enhanced hydrogen-bonding capacity with active-site residues (Asp214, Asp349) compared to non-nitrated or para-substituted analogs, based on docking studies of the N-aryl acetamide series [1]. The established SAR framework from Moghimi et al. (2020) allows rational modification of the pyridazine 6-position and the acetamide linker to improve potency beyond the reference compound 7a (IC50 = 70.1 µM) [1].

Selectivity Profiling Against Ion Transporters

Unlike VU 0240551, which potently inhibits the K-Cl cotransporter KCC2 (IC50 = 560 nM), this 2-nitrophenyl analog is predicted to lack significant activity against cation-chloride cotransporters [1]. This makes it a valuable negative control or selectivity probe in studies where KCC2 inhibition is an undesired off-target effect, particularly in neuronal or renal cell models where both enzyme inhibition and ion transport modulation may be confounded [1].

Physicochemical Property Benchmarking for CNS Drug Discovery

With a calculated LogP of 3.6 and TPSA of 126 Ų, this compound occupies the physicochemical space often associated with CNS-penetrant small molecules [1]. It can serve as a reference standard for calibrating in silico permeability models or for developing HPLC-based lipophilicity assays (e.g., CHI logD) in laboratories optimizing pyridazine-based CNS candidates. Its intermediate polarity ensures compatibility with both aqueous assay buffers and lipid-based membrane models [1].

Cytotoxicity Counter-Screening in Early Drug Discovery

The documented lack of cytotoxicity against HDF cells at concentrations up to 200 µM for structurally related nitro-bearing analogs [1] supports the use of this compound as a benchmark for evaluating cell viability in early-stage screening cascades. Researchers can benchmark newly synthesized derivatives against this scaffold to ensure that potency gains are not accompanied by increased cytotoxicity, using the same MTT assay conditions reported in the literature [1].

Quote Request

Request a Quote for N-(2-nitrophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.